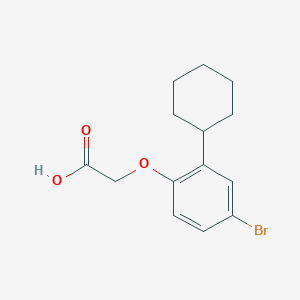

(4-Bromo-2-cyclohexylphenoxy)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

869093-66-3 |

|---|---|

Molekularformel |

C14H17BrO3 |

Molekulargewicht |

313.19 g/mol |

IUPAC-Name |

2-(4-bromo-2-cyclohexylphenoxy)acetic acid |

InChI |

InChI=1S/C14H17BrO3/c15-11-6-7-13(18-9-14(16)17)12(8-11)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |

InChI-Schlüssel |

ZWQTTYNQLIMKNE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)Br)OCC(=O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Cyclohexylphenoxy Acetic Acid

Precursor Synthesis and Functionalization Strategies

The construction of (4-bromo-2-cyclohexylphenoxy)acetic acid relies on the sequential functionalization of a phenol (B47542) precursor. This typically involves the introduction of the bromo and cyclohexyl groups onto the aromatic ring, followed by the attachment of the acetic acid moiety via an ether linkage.

Bromination Protocols for Phenolic Precursors

The bromination of phenolic compounds is a well-established electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. youtube.comkhanacademy.orgyoutube.com To achieve selective bromination at the para position (position 4) relative to the hydroxyl group, specific reaction conditions are necessary.

One common method involves the reaction of phenol with bromine in the presence of a non-polar solvent like carbon disulfide (CS2) at low temperatures (below 5°C). orgsyn.orgchemicalbook.com This approach helps to control the reactivity of bromine and minimize the formation of poly-brominated products. orgsyn.org The use of a non-polar solvent is crucial as polar solvents, such as water, can enhance the ionization of bromine, leading to the formation of 2,4,6-tribromophenol. youtube.comkhanacademy.org The reaction typically yields a mixture of o-bromophenol and p-bromophenol, from which the desired p-bromophenol can be separated by fractional distillation under reduced pressure. orgsyn.org

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| Phenol | Bromine | Carbon Disulfide | < 5°C | p-Bromophenol | 80-84% orgsyn.org |

An alternative precursor could be 2-cyclohexylphenol (B93547). Bromination of 2-cyclohexylphenol would likely lead to the desired 4-bromo-2-cyclohexylphenol, as the bulky cyclohexyl group would sterically hinder substitution at the ortho position, favoring bromination at the para position.

Cyclohexyl Introduction Techniques

The introduction of the cyclohexyl group onto the phenolic ring is typically achieved through a Friedel-Crafts alkylation reaction. This involves reacting a phenol with cyclohexene (B86901) or cyclohexanol (B46403) in the presence of an acid catalyst. unive.itjst.go.jp

Various acid catalysts can be employed, including solid acids like zeolites, ion-exchange resins, and 12-tungstophosphoric acid supported on hydrous zirconia. unive.itjst.go.jpingentaconnect.com The choice of catalyst can influence the selectivity of the reaction, particularly the ratio of ortho to para alkylation. For instance, some solid acid catalysts have shown high selectivity for the formation of 2-cyclohexylphenol. The reaction temperature is also a critical parameter, with studies showing that higher temperatures can lead to dealkylation of the products. jst.go.jp

The reaction can proceed via two main pathways: C-alkylation, where the cyclohexyl group attaches directly to the aromatic ring, and O-alkylation, where a cyclohexyl phenyl ether is formed. unive.itingentaconnect.compnnl.gov The ether can subsequently undergo rearrangement to the C-alkylated product. unive.it In situ studies using solid-state NMR have shown that with cyclohexene as the alkylating agent, both O- and C-alkylation occur from the beginning of the reaction. pnnl.gov

| Phenolic Reactant | Alkylating Agent | Catalyst | Temperature | Key Products |

| Phenol | Cyclohexene | Acid Catalyst (e.g., Zeolite, TPA/ZrO2) | 80°C | 2-cyclohexylphenol, 4-cyclohexylphenol (B75765) |

| Phenol | Cyclohexene | Amberlyst 15 | 358 K | o/p ratio ~2 unive.it |

| Phenol | Cyclohexene | CH3SO3H | 358 K | o/p ratio 3-5 unive.it |

Carboxylation and Etherification Methods for Acetic Acid Moiety

The final step in the synthesis of this compound is the introduction of the acetic acid moiety. This is typically achieved through a Williamson ether synthesis. missouri.edumasterorganicchemistry.comlumenlearning.comyoutube.comyoutube.com This reaction involves the deprotonation of the phenolic hydroxyl group of 4-bromo-2-cyclohexylphenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, such as chloroacetic acid or bromoacetic acid. missouri.eduyoutube.com

The deprotonation is typically carried out using a strong base like sodium hydride (NaH) or sodium methoxide. missouri.eduyoutube.comyoutube.com The resulting phenoxide then undergoes an SN2 reaction with the haloacetic acid. masterorganicchemistry.comyoutube.com The choice of solvent is important, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or ethers like tetrahydrofuran (B95107) (THF) being common choices when using sodium hydride. masterorganicchemistry.com When a sodium alkoxide is used, the corresponding alcohol is often used as the solvent. masterorganicchemistry.com

A similar synthetic route is seen in the preparation of 4-bromo-2-nitrophenylacetic acid, where a substituted benzyl (B1604629) sodium intermediate reacts with carbon dioxide, followed by acidification to yield the final product. google.com

Reaction Pathway Elucidation and Mechanistic Studies

The synthesis of this compound involves several key reaction mechanisms. The bromination of phenol proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich phenol ring attacks the electrophilic bromine. youtube.comkhanacademy.org The hydroxyl group's activating and ortho-para directing effects are due to the delocalization of its lone pair of electrons into the aromatic pi system. youtube.com

The Friedel-Crafts alkylation of phenol with cyclohexene is initiated by the protonation of cyclohexene by the acid catalyst to form a cyclohexyl carbocation. pnnl.gov This electrophile then attacks the electron-rich phenol ring at the ortho or para position. pnnl.gov In situ solid-state NMR studies have provided detailed insights, showing that when cyclohexanol is used as the alkylating agent, it first dehydrates to cyclohexene before the alkylation proceeds. pnnl.gov The presence of cyclohexanol can inhibit the formation of the reactive electrophile from cyclohexene. pnnl.gov The rearrangement of the initially formed cyclohexyl phenyl ether to the C-alkylated phenol is also a possible pathway, particularly with homogeneous catalysts. unive.it

The Williamson ether synthesis for attaching the acetic acid moiety is a classic SN2 reaction. masterorganicchemistry.comlumenlearning.comyoutube.com The phenoxide ion, a strong nucleophile, performs a backside attack on the carbon atom bearing the halogen in the haloacetic acid, displacing the halide ion and forming the ether linkage. lumenlearning.comyoutube.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the bromination step, controlling the temperature and using a non-polar solvent are key to achieving high selectivity for the desired p-bromophenol and preventing over-bromination. orgsyn.org

For the cyclohexylation step, the choice of catalyst and reaction parameters such as temperature and reactant mole ratio significantly impacts the conversion and selectivity. ingentaconnect.com For example, using a catalyst like 12-tungstophosphoric acid on hydrous zirconia has been shown to give high activity and selectivity for 2-cyclohexylphenol at 80°C. Nanocrystalline zeolite Beta has also demonstrated high efficiency, achieving up to ~96% conversion of cyclohexene with ~55% selectivity towards the major product, cyclohexyl phenyl ether, under optimized conditions. ingentaconnect.com

In the Williamson ether synthesis, ensuring complete deprotonation of the phenol is vital for high yields. This requires using a sufficiently strong base in an appropriate solvent. missouri.eduyoutube.com The reaction temperature and time also need to be controlled to ensure the SN2 reaction goes to completion without promoting side reactions.

Isolation and Purification Techniques

After each synthetic step, appropriate isolation and purification techniques are necessary to obtain the desired intermediate or final product in high purity.

Following the bromination of phenol, the product mixture is typically subjected to fractional distillation under reduced pressure to separate the p-bromophenol from the o-isomer and any unreacted phenol or poly-brominated byproducts. orgsyn.org Cooling the distilled product can lead to solidification, and techniques like centrifugation can be used to obtain dry, crystalline p-bromophenol. orgsyn.org

For the cyclohexylated phenol, after the reaction, the catalyst is typically filtered off. The product mixture can then be purified by distillation or chromatography to separate the desired isomer from other alkylated products and unreacted starting materials.

The final product, this compound, is typically isolated by an aqueous workup. After the Williamson ether synthesis, the reaction mixture is often treated with water, and the product is extracted into an organic solvent. google.com Acidification of the aqueous layer may be necessary to protonate the carboxylic acid, facilitating its extraction. google.comgoogle.com The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture, such as toluene (B28343) or an ethanol-water mixture, to obtain the pure crystalline acid. missouri.edugoogle.com Washing the crystals with appropriate solvents helps to remove any remaining impurities. orgsyn.org

Spectroscopic and Analytical Data for this compound Remains Elusive

Efforts to locate specific data on the proton (¹H) and carbon-13 (¹³C) NMR spectra, including chemical shifts, coupling constants, and multiplicity, were unsuccessful. Consequently, a detailed structural elucidation and carbon skeleton analysis for this compound based on these primary analytical techniques cannot be provided at this time. Furthermore, no data from two-dimensional NMR techniques such as COSY, HSQC, or HMBC, which are crucial for assigning connectivity within a molecule, could be found for this specific compound.

Similarly, searches for vibrational spectroscopy data, including Fourier-Transform Infrared (FT-IR) and Raman spectra, did not yield any specific results for this compound. This absence of data prevents the identification of its functional groups and a detailed analysis of its molecular vibrations.

While information exists for structurally related compounds, such as phenoxyacetic acid and its various halogenated and alkylated derivatives, this information cannot be accurately extrapolated to provide the specific data tables and detailed research findings requested for this compound. The unique substitution pattern of the bromo and cyclohexyl groups on the phenoxy ring significantly influences the magnetic and vibrational environments of the nuclei, making direct comparisons with other derivatives unreliable for a scientifically accurate characterization.

Therefore, the generation of an article with the specified detailed spectroscopic and analytical characterization, including data tables and research findings, is not possible due to the lack of available scientific literature and spectral data for this compound.

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Cyclohexylphenoxy Acetic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic transitions of a molecule, observable through UV-Vis spectroscopy, are highly dependent on its specific chromophoric system. For (4-Bromo-2-cyclohexylphenoxy)acetic acid, the benzene (B151609) ring substituted with a bromine atom and an ether linkage constitutes the primary chromophore. The cyclohexyl group, being a saturated aliphatic substituent, is not expected to contribute significantly to the UV absorption profile in the typical 200-800 nm range, although it may induce minor shifts in the absorption maxima (λmax) compared to a simpler alkyl substituent.

The bromine atom and the ether oxygen, with their lone pairs of electrons, can participate in n→π* and π→π* transitions within the benzene ring. Typically, substituted benzene derivatives exhibit a primary absorption band (E2-band) around 200-220 nm and a secondary, less intense band (B-band) in the 250-290 nm region. The exact positions and intensities of these bands for this compound would need to be determined experimentally.

Without experimental data, a specific data table for the UV-Vis absorption of this compound cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is a critical tool for determining the precise elemental composition of a molecule and for elucidating its structure through fragmentation analysis. The theoretical exact mass of this compound can be calculated from its molecular formula, C14H17BrO3.

The fragmentation pattern in mass spectrometry would be influenced by the different functional groups present. Key fragmentation pathways would likely involve the cleavage of the ether bond, loss of the acetic acid side chain, and fragmentation of the cyclohexyl ring. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of 79Br and 81Br, which are present in nearly a 1:1 ratio.

A data table of expected HRMS fragments cannot be accurately compiled without experimental or detailed predictive modeling data for this compound.

Chromatographic Purity Assessment (e.g., HPLC, GC)

The purity of this compound would typically be assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice of method would depend on the compound's volatility and thermal stability.

For an HPLC analysis, a reversed-phase column (e.g., C18) would likely be employed, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time would be specific to the compound under the given conditions.

For a GC analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or ethyl ester) might be necessary to achieve good peak shape and prevent thermal degradation.

As no studies detailing the chromatographic separation of this compound are available, a data table specifying retention times or purity levels cannot be provided.

Computational Chemistry and Theoretical Studies of 4 Bromo 2 Cyclohexylphenoxy Acetic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. For (4-Bromo-2-cyclohexylphenoxy)acetic acid, DFT calculations offer a detailed picture of its geometry and electronic landscape.

The first step in a DFT study is typically geometry optimization, where the most stable three-dimensional arrangement of the atoms in the molecule is determined. This process minimizes the total energy of the molecule, providing a realistic representation of its structure.

Following optimization, the electronic structure can be analyzed, with particular attention paid to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. researchgate.netnih.gov For phenoxyacetic acid derivatives, the HOMO is often located on the phenoxy ring, while the LUMO is typically distributed over the carboxylic acid group, indicating the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Theoretical Electronic Properties of a Related Phenoxyacetic Acid Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2056 |

| LUMO Energy | -1.2901 |

| HOMO-LUMO Gap | 4.9155 |

DFT calculations can also predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. By comparing these calculated frequencies with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, a detailed assignment of the observed spectral bands can be achieved. rasayanjournal.co.in This correlation is invaluable for confirming the molecular structure and understanding the nature of the chemical bonds within the molecule. For instance, the characteristic C=O stretching vibration in the carboxylic acid group of similar compounds is typically observed at a specific wavenumber range in the infrared spectrum. rasayanjournal.co.in

Understanding the distribution of electronic charge within a molecule is fundamental to predicting its interactions with other molecules. Several computational methods are employed for this purpose:

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between filled and vacant orbitals, providing insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability. nih.gov

CHelpG (Charges from Electrostatic Potentials using a Grid based method): This method calculates atomic charges that accurately reproduce the molecular electrostatic potential at points on a grid surrounding the molecule.

Electrostatic Potential (ESP) Surface: The ESP surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify the electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses considerable conformational flexibility, particularly due to the rotatable bonds associated with the cyclohexyl ring and the acetic acid side chain. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such molecules. mdpi.com By simulating the motion of the atoms over time, MD can identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The theoretical framework of QSAR involves several key steps:

Data Set Selection: A group of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

For a class of compounds like phenoxyacetic acids, QSAR studies can help to identify the key structural features that are important for their biological effects. mdpi.com

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (Theoretical Pharmacokinetic Parameters)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are crucial in the early stages of drug discovery and development, as they can help to identify compounds with favorable ADME profiles. For this compound, various theoretical parameters can be calculated:

Absorption: Parameters such as gastrointestinal absorption and oral bioavailability can be predicted. nih.gov

Distribution: Predictions can be made about the extent of plasma protein binding and the ability of the compound to cross the blood-brain barrier. nih.gov

Metabolism: The likely metabolic pathways and the involvement of specific cytochrome P450 enzymes can be computationally assessed. nih.gov

Excretion: The primary routes of excretion, such as renal clearance, can be estimated. nih.gov

Table 2: Predicted ADME Properties for a Related Compound

| Property | Prediction |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Penetrant | Yes |

| P-glycoprotein Substrate | Yes |

Note: Data for Bromo-DragonFLY, a compound with a bromine atom on a phenyl ring, is provided for illustrative purposes. nih.gov

Molecular Docking Simulations with Proposed Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its protein target at a molecular level. In the context of this compound, molecular docking simulations are crucial for elucidating its potential mechanism of action by identifying and characterizing its interactions with proposed biological targets.

Based on the structural similarity of this compound to a class of known anti-inflammatory agents, the primary proposed molecular target for this compound is Cyclooxygenase-2 (COX-2). The COX enzymes (COX-1 and COX-2) are key in the biosynthesis of prostaglandins (B1171923) from arachidonic acid. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible enzyme, and its levels increase significantly during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov

Although specific molecular docking studies for this compound are not extensively detailed in the public domain, research on analogous phenoxyacetic acid and biphenyl (B1667301) acetic acid derivatives provides significant insights into the probable binding modes. researchgate.net Docking analyses of these related compounds with the COX-2 active site consistently reveal key interactions responsible for their inhibitory activity. researchgate.net

The binding of these inhibitors to COX-2 is typically characterized by a combination of hydrogen bonding and hydrophobic interactions. mdpi.com For instance, the carboxylic acid moiety of the phenoxyacetic acid scaffold is crucial as it often forms hydrogen bonds with key amino acid residues within the active site of COX-2, such as Arginine 120 (Arg120) and Tyrosine 355 (Tyr355). mdpi.com The brominated phenyl ring and the cyclohexyl group of this compound are expected to occupy hydrophobic pockets within the enzyme's active site, contributing to the binding affinity and selectivity. The bulky cyclohexyl group, in particular, may play a significant role in orienting the molecule within the binding site to achieve optimal interactions.

Molecular dynamics (MD) simulations performed on similar molecules bound to COX-2 have further elucidated the stability of these interactions over time, confirming that the docked conformation represents a stable binding mode. researchgate.net These computational studies are invaluable for rationalizing the structure-activity relationships within this class of compounds and for guiding the design of new derivatives with improved potency and selectivity.

Table of Molecular Docking Data for Analogous Compounds with COX-2

| Compound/Derivative Class | Proposed Molecular Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Aurone Derivatives | COX-2 | -5.843 | Not specified |

| Phenolic Compounds | COX-2 | -14.85 | Not specified |

| 4',5-Disubstituted Biphenyl Acetic Acid Derivatives | COX-2 | Not specified | π-π and CH-π interactions |

| 2-(Trimethoxyphenyl)-thiazoles | COX-2 | Not specified | Arg120, Tyr355, Ser530 |

This table is illustrative and compiled from studies on compounds structurally related to this compound. The specific values and interactions for the title compound may vary.

Chemical Reactivity and Derivatization of 4 Bromo 2 Cyclohexylphenoxy Acetic Acid

Modification of the Carboxylic Acid Functionality (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for chemical modification, readily undergoing reactions typical of its class.

Esterification: The conversion of (4-Bromo-2-cyclohexylphenoxy)acetic acid to its corresponding esters can be achieved through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The equilibrium of the reaction can be shifted towards the ester product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, refluxing with methanol and sulfuric acid yields the methyl ester, while using ethanol produces the ethyl ester. wikipedia.org The use of solid acid catalysts is also a viable, more environmentally friendly alternative to liquid acids. researchgate.net

Amidation: The carboxylic acid can also be converted to amides. This transformation typically proceeds via an activated carboxylic acid derivative, such as an acid chloride or by using coupling agents. Direct reaction with an amine is generally not feasible and requires high temperatures. A more common laboratory method involves converting the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct formation of an amide bond between the carboxylic acid and an amine under mild conditions. The hydrolysis of an amide back to the carboxylic acid can be achieved under acidic or basic conditions, for example, by refluxing with aqueous sodium hydroxide. chemspider.com

Table 1: Examples of Carboxylic Acid Modifications

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ | Methyl (4-bromo-2-cyclohexylphenoxy)acetate |

| Esterification | Ethanol, H₂SO₄ | Ethyl (4-bromo-2-cyclohexylphenoxy)acetate |

Aromatic Substitutions and Functional Group Interconversions on the Phenoxy Ring

The phenoxy ring, bearing a bromine atom and a cyclohexyl group, is susceptible to electrophilic aromatic substitution (EAS) reactions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ether linkage (-O-CH₂COOH) is an ortho-, para-directing group, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. The bulky cyclohexyl group at the ortho position will sterically hinder substitution at that site.

Common EAS reactions include:

Halogenation: Further bromination or chlorination can introduce another halogen atom onto the aromatic ring. lumenlearning.comlibretexts.org The position of substitution will be directed by the existing groups.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.

Sulfonation: Treatment with fuming sulfuric acid can lead to the introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid, can introduce alkyl or acyl groups onto the aromatic ring. masterorganicchemistry.com However, the presence of the deactivating bromo group might necessitate harsher reaction conditions.

Functional group interconversions can also be performed on the substituents of the phenoxy ring. For example, a nitro group introduced via nitration can be reduced to an amino group (-NH₂) using reducing agents like tin and hydrochloric acid. fiveable.me This amino group can then undergo a variety of further transformations.

Reactions Involving the Bromine Moiety (e.g., Suzuki, Heck Couplings)

The bromine atom on the phenoxy ring is a key handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This versatile reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This reaction is widely used to form biaryl structures or to introduce other organic fragments at the position of the bromine atom. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of styrenyl-type compounds and other vinylated arenes. wikipedia.orgthieme-connect.de The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Pd(0) catalyst, base | Biaryl or alkyl-aryl derivative |

| Heck Reaction | Alkene | Pd(0) catalyst, base | Substituted alkene |

Cyclohexyl Ring Transformations and Derivatizations

The cyclohexyl ring is generally less reactive than the other functional groups in the molecule under typical conditions. However, under more forcing conditions, it can undergo transformations.

Oxidation: Strong oxidizing agents can potentially oxidize the cyclohexyl ring. The specifics of the product would depend on the reaction conditions and the oxidant used.

Halogenation: Free-radical halogenation, initiated by UV light or a radical initiator, could introduce a halogen atom onto the cyclohexyl ring. This reaction is typically less selective than aromatic halogenation.

Dehydrogenation: Catalytic dehydrogenation at high temperatures could potentially convert the cyclohexyl ring into a phenyl group, leading to a biphenyl (B1667301) derivative.

It is important to note that reactions on the cyclohexyl ring may require conditions that could also affect the other functional groups in the molecule, necessitating careful selection of reagents and reaction conditions or the use of protecting groups.

Mechanistic Investigations of Molecular Interactions

Binding Affinity and Ligand-Target Interactions with Prostaglandin (B15479496) D2 Receptor 2 (PTGDR2)

(4-Bromo-2-cyclohexylphenoxy)acetic acid has been identified as a potent antagonist of the Prostaglandin D2 Receptor 2 (PTGDR2), also known as the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2). This receptor plays a significant role in the inflammatory cascade, particularly in allergic responses, by mediating the effects of prostaglandin D2 (PGD2). The interaction of this compound with PTGDR2 has been characterized through various non-clinical assays.

High-throughput screening has successfully identified the phenoxyacetic acid scaffold as a novel chemotype for PTGDR2 receptor antagonists. Within this class of compounds, this compound has demonstrated notable binding affinity for the human PTGDR2 receptor. In competitive radioligand binding assays, this compound effectively displaces the native ligand, PGD2, indicating a direct interaction with the receptor's binding site.

Specific bioactivity data from these assays have quantified the potency of this interaction. The reported IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the specific binding of a radiolabeled ligand, provides a measure of its binding affinity.

Table 1: PTGDR2 Receptor Binding Affinity of this compound

| Compound | Assay Organism | Target | Assay Type | IC₅₀ (nM) |

|---|

This interactive table is based on available research data.

The antagonism of PTGDR2 by this compound extends to the modulation of downstream signaling pathways initiated by receptor activation. PTGDR2 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of this pathway typically leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and the mobilization of intracellular calcium (Ca²+).

Functional assays have been employed to assess the ability of this compound to counteract these signaling events. A key functional assay measures the inhibition of human eosinophil shape change, a physiological response triggered by PTGDR2 activation. The compound has shown functional potency in this assay, demonstrating its ability to block the biological effects of PGD2.

While specific data on the modulation of PI3K signaling by this particular compound is not extensively detailed in the available literature, the antagonism of Gαi/o-coupled receptors can indirectly influence this pathway.

Table 2: Functional Antagonism of PTGDR2 by this compound

| Compound | Assay Type | Cell Type | Effect | Potency |

|---|

This interactive table summarizes findings from functional assays.

Exploration of Cyclooxygenase (COX) Isoenzyme Inhibition (COX-1, COX-2) in Cell-Free or Cell-Based Assays

Currently, there is no publicly available scientific literature or data from cell-free or cell-based assays that specifically investigates the inhibitory activity of this compound against the cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins (B1171923), including PGD2. While the compound is a known antagonist of the PGD2 receptor, its potential to also inhibit the production of prostaglandins at the enzymatic level has not been reported.

Enzyme Kinetics and Inhibition Mechanism Studies

In the absence of data on the interaction of this compound with enzymes such as the cyclooxygenases, no studies on its enzyme kinetics or mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) are available in the current body of scientific literature.

Interaction with Other Biological Macromolecules (e.g., Receptors, Enzymes, Ion Channels)

Beyond its well-documented interaction with the PTGDR2 receptor, there is a lack of published research detailing the binding or functional interaction of this compound with other biological macromolecules, including other receptors, enzymes, or ion channels. Therefore, its selectivity profile against other potential biological targets remains uncharacterized in the public domain.

Exploration of Potential Biological Activities Non Clinical and Mechanistic

Antimicrobial Activity Evaluation (Antibacterial, Antifungal)

The antimicrobial potential of phenoxyacetic acid derivatives, particularly those containing halogen substitutions, has been a subject of scientific inquiry. The presence of a bromo group, as in (4-Bromo-2-cyclohexylphenoxy)acetic acid, is often associated with enhanced biological activity.

While specific studies on this compound are not extensively detailed in the available literature, research on closely related compounds provides significant insights. For instance, para-bromophenoxyacetic acid, a structural analog, has demonstrated notable inhibitory effects against a variety of bacterial strains. researchgate.net Its antimicrobial action is believed to be enhanced by the presence of the bromo group, leading to larger zones of inhibition compared to some standard antibiotics. researchgate.net The potential mechanisms of action for such compounds include the disruption of bacterial cell membranes, interference with cell wall synthesis, or the inhibition of essential protein and nucleic acid synthesis. researchgate.net

Studies on other bromo-organic molecules have shown a broad spectrum of antibacterial properties. researchgate.net Research has been conducted against both Gram-positive and Gram-negative bacteria, including strains like Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis. researchgate.netresearchgate.net Computational docking studies have further explored the interactions of bromo-compounds with bacterial proteins such as DNA gyrase B and dihydrofolate reductase, suggesting potential mechanisms for their antibacterial effects. researchgate.net

Table 1: Summary of In Vitro Antibacterial Activity of Related Bromo-Phenoxy Compounds

| Compound Class/Name | Bacterial Strain | Observed Effect | Reference |

|---|---|---|---|

| para-bromophenoxyacetic acid | Bacillus subtilis | Inhibitory effect noted | researchgate.net |

| para-bromophenoxyacetic acid | Enterobacter sp. | Inhibitory effect noted | researchgate.net |

| para-bromophenoxyacetic acid | Escherichia coli | Inhibitory effect noted | researchgate.net |

| para-bromophenoxyacetic acid | Klebsiella pneumoniae | Inhibitory effect noted | researchgate.net |

| 5-amino-7-aryl-6-cyano-4H-pyrano[3,2-b]pyrrole derivatives | Klebsiella pneumoniae | Good antibacterial activity (e.g., 17 mm inhibition zone for compound 2a) | researchgate.net |

| Various Bromo-organic molecules | Staphylococcus aureus | Evaluated for in vitro activity | researchgate.net |

Similar to its antibacterial potential, the antifungal properties of this compound can be inferred from studies on its analogs. Para-bromophenoxyacetic acid has shown inhibitory activity against the opportunistic yeast Candida albicans and the filamentous fungus Trichoderma. researchgate.net The structural features of bromo-substituted compounds are considered key to their antifungal action. frontiersin.org

Research into novel β-ketosulfones containing bromine and chlorine moieties has demonstrated effective antifungal activity against multiple Candida species. frontiersin.org The presence of halogens in the molecular structure is proposed to be a reason for the high antifungal efficacy. frontiersin.org Furthermore, other classes of compounds, such as 2-acyl-1,4-benzohydroquinones, have shown potent activity against Candida strains known to have decreased sensitivity to standard treatments, as well as various filamentous fungi. mdpi.com

Table 2: Summary of In Vitro Antifungal Activity of Related Bromo-Phenoxy Compounds

| Compound Class/Name | Fungal Strain | Observed Effect | Reference |

|---|---|---|---|

| para-bromophenoxyacetic acid | Candida albicans | Inhibitory effect noted | researchgate.net |

| para-bromophenoxyacetic acid | Trichoderma sp. | Inhibitory effect noted | researchgate.net |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans | MIC ranging from 0.00195 to 0.0078 μg/mL for most clinical strains | frontiersin.org |

| 2-octanoylbenzohydroquinone | Candida krusei | MIC value of 2 µg/mL | mdpi.com |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | MIC value of 4 µg/mL | mdpi.com |

| 2-(benzofuran-2-yl) acetic acid amides | Fusarium oxysporum | Active against this plant pathogenic fungus | nih.gov |

Anti-inflammatory Properties (Cellular and Biochemical Mechanisms)

Phenoxyacetic acid derivatives are a significant class of compounds investigated for their anti-inflammatory potential, primarily through the modulation of the arachidonic acid pathway. nih.govresearchgate.net A key mechanism for this action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a major player in inflammation and pain signaling. nih.govmdpi.com Inhibition of COX-2 prevents the conversion of arachidonic acid into prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which are key mediators of inflammation. nih.govbohrium.com

Studies on related compounds show that the introduction of a bromo group at the para-position of the phenyl ring can influence enzyme selectivity and potency. nih.govmdpi.com For example, the 4-bromophenyl derivative SC-558 is noted for its high selectivity for COX-2 over COX-1. nih.govmdpi.com The anti-inflammatory effects of these compounds are biochemically demonstrated by their ability to reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and PGE2 in cellular assays. nih.govmdpi.comresearchgate.net

Beyond COX inhibition, related bromo-substituted aromatic compounds have been shown to suppress inflammatory responses in activated microglial cells by inhibiting the production of nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS). nih.gov This anti-inflammatory action is linked to the downregulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are crucial for the transcription of pro-inflammatory genes. nih.gov

Theoretical Plant Growth Regulation Properties (as a phenoxyacetic acid derivative)

The phenoxyacetic acid chemical structure is the backbone for a major class of synthetic auxins, which are plant growth regulators. epdf.pubscispace.com Compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and p-chlorophenoxyacetic acid (4-CPA) are well-known examples that demonstrate auxin-like activity. scispace.combiotrend.com Based on its core structure, this compound can be theoretically classified as a potential plant growth regulator.

Auxins exert profound effects on plant growth and development by influencing cell elongation, division, and differentiation. neliti.comeagri.org The primary physiological effects associated with this class of compounds include:

Cell Elongation: Auxins promote the lengthening of plant cells, particularly in stems and coleoptiles, by increasing cell wall plasticity. neliti.com

Root Formation: They are widely used to stimulate the development of adventitious and lateral roots. omexcanada.com

Fruit Set and Development: Application of phenoxyacetic acid derivatives can prevent the premature dropping of blossoms and fruits (abscission) and promote the setting of fruit. biotrend.comdefianceagrisciences.com

Apical Dominance: Auxins produced in the apical bud can inhibit the growth of lateral buds, a phenomenon known as apical dominance. eagri.org

The specific activity of any given phenoxyacetic acid derivative is highly dependent on its particular chemical structure, including the nature and position of substituents on the aromatic ring. scispace.com

Enzyme Modulation Studies (Beyond COX and PTGDR2)

While the primary enzymatic targets investigated for phenoxyacetic acids are the cyclooxygenases, preliminary and computational data suggest that bromo-substituted organic acids may modulate other enzyme systems.

Computational studies on various bromo-organic molecules have predicted interactions with bacterial enzymes that are crucial for microbial survival. researchgate.net Molecular docking simulations have explored the binding affinity of such compounds for proteins like DNA gyrase B and dihydrofolate reductase from bacterial strains, suggesting these as potential enzymatic targets for antibacterial action. researchgate.net

In a different context, research on 4-bromo-2-octenoic acid demonstrated that this compound acts as a specific and irreversible inhibitor of 3-ketoacyl-CoA thiolase, a key enzyme involved in mitochondrial fatty acid oxidation. nih.gov Although 4-bromo-2-octenoic acid is structurally distinct from this compound, this finding highlights that bromo-substituted acids have the potential to specifically inactivate enzymes beyond the typical anti-inflammatory pathways. nih.gov Furthermore, in the field of antifungal development, compounds are often designed to target specific fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com This indicates another area where halogenated compounds could potentially exhibit specific enzyme modulation.

Structure Activity Relationship Sar Studies of 4 Bromo 2 Cyclohexylphenoxy Acetic Acid Analogues

Systematic Modification of the Halogen Substituent (e.g., F, Cl, I)

The nature of the halogen substituent at the para-position of the phenoxy ring plays a significant role in the biological activity of (4-Bromo-2-cyclohexylphenoxy)acetic acid analogues. The substitution of bromine with other halogens such as fluorine, chlorine, or iodine can modulate the electronic and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Research has shown that the introduction of a bromine atom at position 4 of the phenoxy ring can lead to a marked enhancement of inhibitory activity compared to unsubstituted counterparts. mdpi.com For instance, in a series of phenoxyacetic acid derivatives, the 4-bromo substituted compound 7b exhibited robust inhibitory efficacy with an IC50 of 0.06 ± 0.01 μM, a significant improvement over the unsubstituted analogue 7a (IC50 = 0.13 ± 0.06 μM). mdpi.com This highlights the positive contribution of the bromo group to the compound's activity.

The following table summarizes the impact of halogen substitution on the inhibitory activity of representative phenoxyacetic acid derivatives.

| Compound | Halogen Substituent (Position 4) | IC50 (μM) |

| 7a | H | 0.13 ± 0.06 |

| 7b | Br | 0.06 ± 0.01 |

| 10a | H | > 10 |

| 10d | Br | 0.08 ± 0.01 |

| 10e | Br | 0.09 ± 0.01 |

Data sourced from a study on phenoxyacetic acid derivatives as selective COX-2 inhibitors. mdpi.com

Variations on the Cycloalkyl Ring (e.g., Cyclopentyl, Cycloheptyl, Alkyl)

The cycloalkyl group at the ortho-position of the phenoxy ring is another critical determinant of biological activity. Altering the size and nature of this ring from cyclohexyl to other cycloalkyl groups like cyclopentyl or cycloheptyl, or even to linear or branched alkyl chains, can significantly impact the compound's steric profile and lipophilicity, thereby affecting its binding affinity to the target.

While specific data on the systematic variation of the cycloalkyl ring for this compound was not available in the searched literature, the general principles of SAR suggest that an optimal size and conformation of this group are necessary for effective interaction with the binding pocket of the target protein. An excessively bulky or small substituent could lead to a decrease in activity due to steric hindrance or a loss of essential van der Waals interactions.

Modifications of the Acetyl Side Chain

The acetyl side chain, -CH2COOH, is a key functional group that often engages in crucial hydrogen bonding or ionic interactions with the biological target. Modifications to this side chain, such as altering its length, introducing different functional groups, or converting it to an ester or amide, can have profound effects on the compound's activity.

For instance, studies on related phenoxyacetic acid derivatives have shown that acetic acid derivatives are often more active than their propanoic acid counterparts. aalto.fi This suggests that the distance and geometry of the carboxylic acid group relative to the phenoxy ring are finely tuned for optimal interaction with the target.

Further modifications, such as the synthesis of hydrazone derivatives from the corresponding phenoxy aldehydes, have been explored to create novel compounds with enhanced biological profiles. mdpi.com

Positional Isomer Effects on Molecular Interactions and Activities

The spatial arrangement of substituents on the phenoxy ring, known as positional isomerism, can dramatically influence a molecule's shape, polarity, and ability to interact with a biological target. The relative positions of the halogen, cycloalkyl, and acetic acid side chain in this compound are critical for its activity.

While direct comparative studies on positional isomers of this compound were not found in the search results, the established principles of medicinal chemistry strongly suggest that any alteration in the substitution pattern would likely lead to a significant change in biological activity.

Computational SAR for Predictive Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of chemical compounds. nih.govtaylorfrancis.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govtaylorfrancis.com

For phenoxyacetic acid-derived congeners, QSAR models have been developed to predict various biological properties, including penetration through biological membranes and binding to proteins. nih.govmdpi.com These models often identify lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors as key determinants of biological efficacy. mdpi.comresearchgate.net By using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can create 3D-QSAR models that provide detailed insights into the steric and electrostatic features required for high activity. nih.gov Such models can guide the design of new, more potent analogues by predicting their activity before synthesis, thus saving time and resources. nih.gov

The application of computational modeling to this compound and its analogues could provide valuable predictive models for their biological activity, helping to rationalize the observed SAR and guide the design of future compounds.

Theoretical Applications in Materials Science and Chemical Sensing

Integration into Functional Polymeric Scaffolds (Hypothetical)

The incorporation of (4-bromo-2-cyclohexylphenoxy)acetic acid into polymeric structures could impart novel properties to the resulting materials. The phenoxyacetic acid moiety can be integrated into polymer backbones or as a pendant group through various polymerization techniques.

The presence of the bulky cyclohexyl group could significantly influence the physical properties of a polymer. It would likely increase the polymer's glass transition temperature (Tg) and enhance its thermal stability due to the introduction of a rigid, non-planar structure. This could be advantageous in creating polymers with improved heat resistance. Furthermore, the cyclohexyl group could create specific voids within the polymer matrix, potentially making it suitable for applications in gas separation or as a selective adsorbent material. Porous organic polymers have been synthesized for the efficient enrichment of phenoxyacetic acid herbicides, suggesting that a polymer containing the target compound could exhibit tailored adsorption properties. nih.gov

The bromo-substituent on the aromatic ring offers a site for post-polymerization modification. This reactive handle could be used to introduce other functional groups through reactions such as cross-coupling, allowing for the fine-tuning of the polymer's properties. For instance, the bromine atom could be replaced with fluorescent tags for sensing applications or with groups that enhance solubility or biocompatibility. The synthesis of functional polymers often involves the incorporation of specific chemical functionalities to tailor their properties for applications ranging from filtration membranes to gas sensing. mit.edu

Below is a hypothetical data table illustrating how the incorporation of this compound as a monomer might influence polymer properties compared to a standard polymer like polystyrene.

| Property | Polystyrene (Typical Values) | Hypothetical Polymer with this compound | Potential Rationale |

| Glass Transition Temp. (Tg) | ~100 °C | > 120 °C | Introduction of rigid cyclohexyl group restricts chain mobility. |

| Thermal Decomposition Temp. | ~350 °C | > 380 °C | Increased molecular weight and steric hindrance from substituents. |

| Refractive Index | ~1.59 | > 1.60 | Presence of the electron-rich bromine atom. |

| Functionalization Potential | Low | High | Reactive C-Br bond allows for post-polymerization modification. |

Potential as a Ligand in Coordination Chemistry (Hypothetical)

The carboxylic acid group of this compound makes it a prime candidate to act as a ligand in coordination chemistry, forming complexes with a variety of metal ions. Phenoxyacetic acids and their derivatives are known to form stable complexes with transition metals and other metal ions. uq.edu.auresearchgate.net The coordination can occur through the carboxylate group in a monodentate, bidentate, or bridging fashion, leading to the formation of discrete metal complexes or extended coordination polymers.

The structure of the resulting metal complex would be significantly influenced by the steric bulk of the 2-cyclohexyl group. This bulky substituent would likely prevent the formation of highly packed crystal structures and could favor the formation of complexes with lower coordination numbers or distorted geometries. Such steric hindrance can be a tool to control the dimensionality and topology of coordination polymers. For example, studies on coordination polymers with different ligand geometries have shown that the ligand's shape directly influences the final structure of the polymer. rsc.org

The bromo substituent could also play a role in the supramolecular assembly of the coordination complexes through halogen bonding, a non-covalent interaction that can direct the formation of specific crystal packing arrangements. Furthermore, the presence of both a "hard" carboxylate donor and a "soft" bromo-phenyl group could lead to interesting coordination behavior with a range of metal ions. The crystal structures of metal complexes with substituted phenoxyacetic acids have been determined, providing insight into their coordination modes. uq.edu.au

A hypothetical table of potential coordination complexes with this compound is presented below:

| Metal Ion | Plausible Coordination Mode | Potential Structural Feature | Hypothetical Application |

| Copper(II) | Monodentate or Bridging Carboxylate | Dinuclear paddle-wheel or 1D chain | Catalysis, Magnetic materials |

| Zinc(II) | Bidentate Chelating Carboxylate | Tetrahedral or Octahedral Complex | Luminescent sensor |

| Lanthanide(III) | Bridging Carboxylate | 2D or 3D Coordination Polymer | Luminescent materials, Chemical sensing |

| Silver(I) | Monodentate Carboxylate | Linear or Trigonal Planar Complex | Antimicrobial materials |

Role as an Intermediate in the Synthesis of Complex Organic Molecules

This compound can serve as a valuable intermediate in the synthesis of more complex organic molecules, particularly those with applications in pharmaceuticals and agrochemicals. The synthesis of phenoxyacetic acid derivatives is a common strategy in the development of new bioactive compounds. nih.govjetir.org

The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acid chlorides, providing a gateway to a wide range of chemical transformations. For example, the synthesis of various phenoxyacetic acid derivatives often starts with the corresponding acid, which is then elaborated. nih.gov

The bromine atom on the aromatic ring is a key functional group for introducing further complexity. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This would allow for the attachment of other aromatic or aliphatic groups, leading to the construction of elaborate molecular architectures. The use of bromo-aromatic compounds as precursors in the synthesis of heterocyclic compounds and other complex structures is a well-established strategy in organic synthesis. mdpi.com

The combination of the phenoxyacetic acid core, which is found in many biologically active molecules, with the synthetically versatile bromo-substituent makes this compound a promising starting material for the discovery of new chemical entities. The synthesis of α-bromo-phenylacetic acids is noted as an important step in the preparation of certain pharmaceutical compounds, highlighting the utility of such bromo-acid intermediates. google.com

The following table outlines some potential synthetic transformations of this compound:

| Reagent(s) | Reaction Type | Product Type | Potential Application of Product |

| SOCl₂ or (COCl)₂ | Acyl Halogenation | Acid Chloride | Intermediate for ester or amide synthesis |

| R-OH, H⁺ | Fischer Esterification | Ester | Pro-drug, Fragrance component |

| R-NH₂, DCC/EDC | Amide Coupling | Amide | Biologically active compound |

| Arylboronic acid, Pd catalyst | Suzuki Coupling | Biaryl derivative | Advanced material, Pharmaceutical |

| Terminal alkyne, Pd/Cu catalyst | Sonogashira Coupling | Aryl-alkyne | Organic electronic material |

Future Research Directions and Emerging Opportunities

Advanced Synthetic Strategies for Enhanced Analogues

The development of novel and efficient synthetic methodologies is paramount for generating analogues of (4-Bromo-2-cyclohexylphenoxy)acetic acid with improved pharmacological profiles. Future research is anticipated to move beyond conventional methods to explore more sophisticated strategies.

One promising direction involves multi-step synthetic sequences that allow for precise structural modifications. For instance, a common route for synthesizing phenoxyacetic acid derivatives involves the initial reaction of a substituted phenol (B47542) with an α-haloacetate, such as ethyl bromoacetate, followed by hydrolysis to yield the carboxylic acid. nih.gov To create enhanced analogues, researchers can employ more complex starting materials or introduce modifications at various stages of the synthesis.

A recent approach for creating novel phenoxyacetic acid derivatives involved treating substituted hydroxybenzaldehydes with ethyl bromoacetate, followed by hydrolysis. nih.gov The resulting aldehyde-functionalized phenoxyacetic acid can then be reacted with a variety of hydrazide derivatives to produce a library of compounds with diverse functionalities. nih.gov This strategy allows for the systematic exploration of the chemical space around the core this compound scaffold.

Future strategies may also focus on developing stereoselective syntheses to isolate specific enantiomers or diastereomers of analogues, as the three-dimensional arrangement of atoms can significantly influence biological activity. The use of chiral catalysts or auxiliaries could be instrumental in achieving this goal. Furthermore, the application of combinatorial chemistry and high-throughput screening techniques will likely accelerate the discovery of potent analogues by enabling the rapid synthesis and evaluation of large compound libraries.

Deeper Mechanistic Insights into Molecular Target Interactions

A thorough understanding of how this compound and its analogues interact with their molecular targets is crucial for rational drug design. While phenoxyacetic acid derivatives are known to exhibit various biological activities, a significant area of research has focused on their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov

Future research must delve deeper into the specific binding interactions between these compounds and their targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural data of the compound-target complex, revealing key amino acid residues involved in binding. For example, the difference in the active site volumes of COX-1 and COX-2, with COX-2 possessing a larger side pocket, has been exploited to design selective inhibitors. researchgate.net Understanding how the bromo and cyclohexyl substituents of this compound fit into and interact with the active site of target proteins is a key area for future investigation.

Beyond static structural studies, kinetic analyses and surface plasmon resonance (SPR) can provide dynamic information about the binding process, including association and dissociation rates. nih.gov These insights are invaluable for optimizing the potency and duration of action of new analogues. Mechanistic studies have also revealed that some compounds can exert their effects through covalent modification of their target proteins, a mechanism that warrants exploration for this class of compounds. nih.gov

Exploration of Novel Theoretical Biological Pathways

While much of the research on phenoxyacetic acid derivatives has centered on established targets like COX enzymes, there is a significant opportunity to explore novel biological pathways that these compounds may modulate. The diverse biological activities reported for this class, including antimicrobial, antifungal, and anticancer effects, suggest that they may interact with multiple cellular targets and pathways. nih.govjetir.orgresearchgate.netmdpi.com

Untargeted metabolomics is a powerful tool that can provide a comprehensive snapshot of the metabolic changes within cells or organisms upon treatment with a compound. nih.gov This approach can help identify unexpected metabolic shifts and point towards previously unknown biological pathways affected by this compound. For instance, studies on other natural compounds have used metabolomics to reveal impacts on amino acid and glucose metabolism, as well as glutathione (B108866) synthesis. nih.gov

Another avenue for exploration is the investigation of signaling pathways involved in cellular processes like apoptosis, proliferation, and metastasis. For example, some phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells, and future research could focus on identifying the specific proteins and signaling cascades involved. mdpi.com By expanding the scope of biological investigation beyond the usual suspects, researchers may uncover entirely new therapeutic applications for this compound and its analogues.

Integration with Advanced Computational Methodologies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a way to rationalize experimental findings and guide the design of new compounds. pulsus.compulsus.com The integration of these methodologies will be crucial for accelerating the development of enhanced analogues of this compound.

Molecular docking simulations are widely used to predict the binding mode and affinity of a ligand to its target protein. mdpi.com These simulations can help prioritize which analogues to synthesize and can provide insights into the structure-activity relationships (SAR) observed experimentally. For example, docking studies have been used to explain how potent phenoxyacetic acid derivatives interact with the active site of the COX-2 enzyme. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. pulsus.compulsus.com These models can then be used to predict the activity of virtual compounds, further guiding the synthetic efforts. In addition to QSAR, Density Functional Theory (DFT) calculations can be used to determine the electronic properties of molecules, such as their molecular orbital energies and electrostatic potential, which can influence their reactivity and intermolecular interactions. pulsus.compulsus.comresearchgate.net

The following table summarizes some of the advanced computational methodologies and their potential applications in the study of this compound.

| Computational Method | Application in Drug Discovery | Potential for this compound Research |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. | To understand how the compound and its analogues bind to targets like COX-2 and to guide the design of more potent inhibitors. mdpi.com |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. | To predict the biological activity of novel, unsynthesized analogues and to prioritize synthetic targets. pulsus.compulsus.com |

| DFT Calculations | Determines the electronic structure and properties of molecules. | To analyze the reactivity, stability, and intermolecular interaction potential of the compound. pulsus.compulsus.comresearchgate.net |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to study the dynamic behavior of biological systems. | To investigate the stability of the compound-target complex and to understand the conformational changes that occur upon binding. |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.st Applying these principles to the synthesis of this compound and its analogues is an important future research direction, not only for environmental reasons but also for improving the efficiency and safety of the synthesis.

One key area for improvement is the replacement of hazardous reagents and solvents. For example, traditional bromination reactions often use liquid bromine, which is highly toxic and corrosive. sci-hub.st Greener alternatives include the in-situ generation of bromine from less hazardous sources, such as using a combination of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide. sci-hub.st Similarly, hazardous solvents can be replaced with more environmentally benign options like ethanol-water mixtures or even solvent-free reaction conditions. sci-hub.st

Mechanochemistry, which involves conducting reactions by grinding or milling solid reactants, is another promising green chemistry technique. researchgate.net This approach can significantly reduce or eliminate the need for solvents, leading to a cleaner reaction and simpler purification. The application of mechanochemistry to the synthesis of the core phenoxyacetic acid structure could offer a more sustainable manufacturing process.

Future research in this area will likely focus on a holistic assessment of the "greenness" of synthetic routes using metrics that consider factors like atom economy, energy consumption, and waste generation. The development of catalytic methods, particularly those using earth-abundant and non-toxic metals, will also be a key priority.

Q & A

Basic: What are the optimal synthetic routes for (4-Bromo-2-cyclohexylphenoxy)acetic acid, and what reaction conditions are critical for high yield?

Methodological Answer:

The synthesis typically involves bromination and subsequent coupling of a cyclohexylphenol precursor with acetic acid derivatives. Key steps include:

- Bromination : Use bromine (Br₂) in acetic acid under controlled temperatures (0–25°C) to introduce the bromine atom regioselectively at the para position of the phenyl ring .

- Etherification : React 4-bromo-2-cyclohexylphenol with chloroacetic acid or its sodium salt in the presence of a base (e.g., NaOH or K₂CO₃) at reflux in a polar aprotic solvent (e.g., DMF or DMSO).

- Purification : Crystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients improves purity.

Critical Conditions : - Strict temperature control during bromination avoids over-substitution.

- Excess chloroacetic acid (1.2–1.5 equivalents) ensures complete etherification .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₄H₁₇BrO₃: ~321.04 Da).

- X-ray Crystallography : Resolve steric effects of the cyclohexyl group and confirm dihedral angles between substituents using SHELXL refinement .

Advanced: How does the bromine substituent influence the electronic and steric properties of the phenyl ring in electrophilic reactions?

Methodological Answer:

- Electronic Effects : Bromine’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to the ortho and meta positions. Computational studies (DFT) can map electron density distributions to predict reactivity .

- Steric Effects : The cyclohexyl group creates steric hindrance, reducing accessibility to the ortho position. Kinetic experiments under varying temperatures (25–80°C) and solvent polarities (e.g., DCM vs. DMF) quantify steric contributions.

- Experimental Validation : Compare reaction rates with analogous non-brominated compounds using UV-Vis or GC-MS to track intermediate formation .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound, particularly with twinned crystals?

Methodological Answer:

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Twinning Analysis : Employ the SHELXL TWIN command to model twinning ratios. For example, a twin law matrix (e.g., -h, -k, l) may resolve overlapping reflections .

- Refinement Strategies :

- Apply the HKLF 5 format in SHELXL to handle split datasets.

- Use restraints for anisotropic displacement parameters (ADPs) of the cyclohexyl group to mitigate overfitting.

- Validation Tools : Check Rint values (<5%) and Fo/Fc maps to ensure model accuracy .

Advanced: What experimental designs can mitigate steric hindrance during nucleophilic substitution reactions involving the cyclohexyl group?

Methodological Answer:

- Solvent Optimization : Use bulky, low-polarity solvents (e.g., toluene) to preorganize the molecule and reduce steric clashes.

- Catalytic Approaches : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophile accessibility.

- Temperature Gradients : Conduct reactions at elevated temperatures (80–100°C) to overcome activation barriers, monitored via in situ IR or Raman spectroscopy.

- Computational Modeling : Use molecular dynamics (MD) simulations to predict favorable conformations and guide reagent design .

Advanced: How can researchers reconcile discrepancies in reaction yields reported across different synthetic protocols?

Methodological Answer:

- Controlled Replication : Repeat published protocols under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference.

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., di-brominated species or cyclohexyl oxidation byproducts).

- Kinetic Profiling : Conduct time-course studies with aliquots sampled at intervals (0–24 hrs) to optimize reaction termination points.

- Statistical Design : Apply factorial experiments (e.g., DoE) to isolate variables (e.g., solvent, temperature, catalyst loading) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.